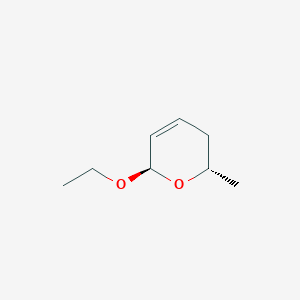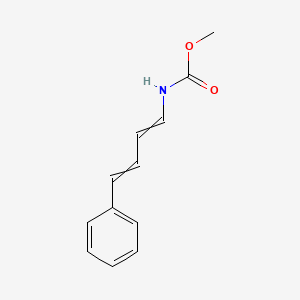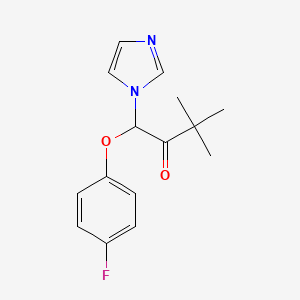![molecular formula C11H14N4O2 B14648452 Piperidine, 1-[(4-nitrophenyl)azo]- CAS No. 52010-83-0](/img/structure/B14648452.png)
Piperidine, 1-[(4-nitrophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(4-nitrophenyl)azo]-: is an organic compound with the molecular formula C11H14N2O2 . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenylazo group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(4-nitrophenyl)azo]- typically involves the reaction of piperidine with 4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 1-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitrophenylazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
Chemistry: Piperidine, 1-[(4-nitrophenyl)azo]- is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and serves as a precursor for other chemical compounds .
Biology: In biological research, this compound is used in studies related to enzyme inhibition and protein interactions. It helps in understanding the mechanisms of various biological processes .
Medicine: Its unique structure allows it to interact with specific biological targets .
Industry: In the industrial sector, Piperidine, 1-[(4-nitrophenyl)azo]- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of Piperidine, 1-[(4-nitrophenyl)azo]- involves its interaction with specific molecular targets. The nitrophenylazo group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis and medicinal chemistry.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of various drugs and chemical intermediates.
Uniqueness: Piperidine, 1-[(4-nitrophenyl)azo]- is unique due to the presence of the nitrophenylazo group, which imparts specific chemical and biological properties. This group allows the compound to participate in unique reactions and interact with specific biological targets, making it valuable in research and industrial applications .
Propriétés
Numéro CAS |
52010-83-0 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(4-nitrophenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C11H14N4O2/c16-15(17)11-6-4-10(5-7-11)12-13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
Clé InChI |
FOUPDOGVZUKRGP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)


![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)

![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

